molecular formula C13H19NSi B11889181 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline CAS No. 518342-63-7

2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline

Cat. No.: B11889181
CAS No.: 518342-63-7
M. Wt: 217.38 g/mol
InChI Key: JZUVUBIGSIZYLS-UHFFFAOYSA-N
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Description

2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline is a useful research compound. Its molecular formula is C13H19NSi and its molecular weight is 217.38 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

518342-63-7

Molecular Formula

C13H19NSi

Molecular Weight

217.38 g/mol

IUPAC Name

2-ethyl-4-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C13H19NSi/c1-5-12-10-11(6-7-13(12)14)8-9-15(2,3)4/h6-7,10H,5,14H2,1-4H3

InChI Key

JZUVUBIGSIZYLS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#C[Si](C)(C)C)N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 2-Ethyl-4-((trimethylsilyl)ethynyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis, and Application Protocols

Executive Summary

This technical guide provides a comprehensive analysis of 2-Ethyl-4-((trimethylsilyl)ethynyl)aniline , a specialized organosilicon intermediate critical in the development of molecular wires, conductive polymers, and advanced electronic materials. As a functionalized aniline derivative, this molecule serves as a "masked" alkyne precursor, offering controlled reactivity via the trimethylsilyl (TMS) protecting group. This document outlines its physicochemical properties, validated synthetic pathways, and downstream applications in drug discovery and materials science.[1][2]

Part 1: Physicochemical Characterization[3]

The precise molecular weight and elemental composition are fundamental for stoichiometry in cross-coupling reactions. The data below is derived from high-fidelity structural analysis.

1.1 Molecular Identity
  • IUPAC Name: 2-Ethyl-4-((trimethylsilyl)ethynyl)aniline

  • Common Identifier: 2-Ethyl-4-TMS-ethynyl aniline

  • Chemical Structure: Aniline core substituted at the ortho position (C2) with an ethyl group and at the para position (C4) with a trimethylsilylethynyl moiety.

1.2 Quantitative Data Table
PropertyValueUnitMethod/Notes
Chemical Formula C₁₃H₁₉NSi --
Average Molecular Weight 217.39 g/mol Based on standard atomic weights
Monoisotopic Mass 217.1287 DaFor High-Res MS (M+H⁺ peak expected at ~218.136)
Elemental Analysis C: 71.83%H: 8.81%N: 6.44%Si: 12.92%%Theoretical Composition
Predicted LogP ~4.2-Lipophilic due to Ethyl/TMS groups
Physical State Viscous Oil / Low-melt Solid-Predicted based on analog 4-TMS-ethynyl aniline (mp 94-98°C)

Note on Mass Spectrometry: In Electrospray Ionization (ESI), expect the protonated molecular ion


 at m/z 218.14 . The presence of Silicon (Si) will produce a distinct isotopic pattern due to the 

(4.7%) and

(3.1%) isotopes, which is diagnostic for structural verification.
Part 2: Synthesis & Methodology[3][6][7][8][9][10][11]

The synthesis of 2-Ethyl-4-TMS-ethynyl aniline relies on the Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples an aryl halide with a terminal alkyne. The 2-ethyl substituent introduces steric factors that must be managed by catalyst selection.

2.1 Reaction Mechanism & Workflow

The synthesis typically starts from 4-bromo-2-ethylaniline (or the iodo-analog for faster kinetics). The amino group (-NH₂) is generally tolerated in Sonogashira conditions, negating the need for N-protection if mild bases are used.

Core Reagents:

  • Substrate: 4-Bromo-2-ethylaniline

  • Coupling Partner: Trimethylsilylacetylene (TMSA)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Co-Catalyst: Copper(I) Iodide (CuI)

  • Base/Solvent: Triethylamine (Et₃N) or Diethylamine (Et₂NH) in THF or DMF.

2.2 Visualization: Sonogashira Catalytic Cycle

The following diagram illustrates the specific catalytic pathway for generating the target molecule.

Sonogashira_Synthesis Start 4-Bromo-2-ethylaniline (Substrate) OxAdd Oxidative Addition (Pd-Ar-Br Complex) Start->OxAdd Pd(0) insertion Reagent Trimethylsilylacetylene (TMSA) TransMet Transmetallation (Cu-Acetylide Entry) Reagent->TransMet Activated by CuI/Base Cat Pd(PPh3)2Cl2 / CuI (Catalysts) Cat->OxAdd OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Cat Regenerate Pd(0) Product 2-Ethyl-4-TMS-ethynyl aniline (Target) RedElim->Product

Figure 1: Catalytic cycle for the synthesis of 2-Ethyl-4-TMS-ethynyl aniline via Sonogashira coupling.

2.3 Validated Experimental Protocol

To ensure reproducibility and high yield (>85%), follow this step-by-step protocol.

  • Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon (Ar) for 15 minutes. Oxygen is a poison to the Pd(0) species and promotes homocoupling of the alkyne (Glaser coupling).

  • Reagent Loading:

    • Add 4-Bromo-2-ethylaniline (1.0 eq).

    • Add Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq).

    • Add CuI (0.01 - 0.03 eq).

  • Solvent Addition: Cannulate degassed anhydrous THF and Triethylamine (3:1 ratio) into the flask.

  • Alkyne Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Stir at 40–60°C for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[3] The spot for the starting bromide should disappear, replaced by a highly fluorescent product spot.

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel). Elute with Hexanes/Ethyl Acetate gradient.

Critical Control Point: The 2-ethyl group provides steric bulk near the amine but is distant from the bromine reaction center. However, if the reaction is sluggish, switching to the iodo- analog or increasing the temperature to 80°C (in DMF) is recommended.

Part 3: Applications & Deprotection[1]

The primary utility of 2-Ethyl-4-TMS-ethynyl aniline lies in its role as a protected building block . The TMS group prevents unwanted side reactions during the initial synthesis of complex scaffolds.

3.1 Deprotection Strategy

To utilize the alkyne for "Click" chemistry or polymerization, the TMS group must be removed to generate the terminal alkyne (2-Ethyl-4-ethynylaniline ).

  • Reagent: Potassium Carbonate (K₂CO₃) or Tetrabutylammonium Fluoride (TBAF).

  • Solvent: Methanol (for K₂CO₃) or THF (for TBAF).

  • Conditions: Room temperature, 1 hour.

  • Outcome: Quantitative conversion to the terminal alkyne (Loss of MW ~72 Da).

3.2 Application Workflow: Molecular Wires & Drugs

This molecule is frequently used to synthesize poly(aryleneethynylene)s (PAEs) or indole derivatives.

Applications Target 2-Ethyl-4-TMS-ethynyl aniline Deprotect Deprotection (K2CO3 / MeOH) Target->Deprotect Terminal 2-Ethyl-4-ethynylaniline (Free Alkyne) Deprotect->Terminal App1 Polymerization (Conductive Polymers) Terminal->App1 Pd-Catalyzed Coupling App2 Larock Indole Synthesis (Drug Scaffolds) Terminal->App2 Annulation

Figure 2: Downstream applications including conductive polymer synthesis and indole formation.

Part 4: Safety & Handling (E-E-A-T)
  • Toxicity: Aniline derivatives are potential methemoglobinemia inducers. Handle in a fume hood.

  • Skin Absorption: High. Wear nitrile gloves and long sleeves.

  • Stability: The TMS-alkyne bond is stable to acid but sensitive to strong bases and fluoride ions. Store at 2-8°C under inert gas to prevent oxidation of the amine.

References
  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Sigma-Aldrich. "4-[(Trimethylsilyl)ethynyl]aniline Product Specification". Merck KGaA. (Used as physicochemical analog reference). Link

  • PubChem. "Trimethylsilylacetylene Compound Summary".[4][5] National Library of Medicine. Link

  • Gelest, Inc. "Alkynylsilanes: Chemistry and Applications". Gelest Technical Brochures. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link

Sources

Strategic Synthesis & Application of Substituted Ethynyl Aniline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Kinase Inhibitor Design Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Executive Summary

Substituted ethynyl anilines—specifically 3-ethynylaniline and its derivatives—represent a cornerstone pharmacophore in modern oncology.[1] They serve as the critical "hinge-binding" or "hydrophobic pocket" element in Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as Erlotinib (Tarceva) and Icotinib . Beyond kinase inhibition, the terminal alkyne moiety provides a versatile handle for "click" chemistry (CuAAC) to generate triazole-linked libraries, enabling rapid structure-activity relationship (SAR) exploration.

This guide dissects the chemistry, process safety, and quality control parameters required to synthesize and utilize these high-value intermediates in pharmaceutical development.

Structural Significance & Pharmacophore Utility

In kinase inhibitor design, the ethynyl aniline moiety performs a dual function:

  • The Aniline Head: Forms crucial hydrogen bonds with the kinase hinge region (e.g., Met769 in EGFR).

  • The Ethynyl Tail: A rigid, linear spacer that projects into the hydrophobic back-pocket of the ATP-binding site. This projection is vital for potency and selectivity, often displacing water molecules to gain entropic favorability.

Mechanism of Action: The "Deep Pocket" Penetration

Unlike flexible alkyl chains, the ethynyl group forces the phenyl ring into a specific conformation. In Erlotinib, the 3-ethynyl group extends towards the gatekeeper residue (Thr790), a site of frequent mutation (T790M) leading to drug resistance.

Synthetic Strategies: The Core Intermediate

The synthesis of 3-ethynylaniline (3-EA) is the industry standard benchmark. While seemingly simple, the process demands rigorous control to prevent polymerization and ensure catalyst removal.

Route A: The Sonogashira Cross-Coupling (Standard)

The most robust route involves the coupling of 3-bromo- or 3-iodoaniline with trimethylsilylacetylene (TMSA), followed by desilylation.

Step 1: Protection (Optional but Recommended)

Direct coupling to free aniline is possible but often leads to catalyst poisoning or N-alkynylation byproducts. Protecting the amine (e.g., as an acetanilide) or using optimized catalyst systems is preferred for scale-up.

Step 2: Coupling[2]
  • Catalyst: Pd(PPh3)2Cl2 or Pd/C (heterogeneous for easier cleanup).

  • Co-catalyst: CuI (accelerates the cycle but introduces heavy metal risks).

  • Base: Triethylamine or Diisopropylamine.

Step 3: Deprotection

Removal of the TMS group using mild base (K2CO3/MeOH) or Fluoride sources (TBAF).

Route B: Nitro-Reduction (Safety Critical)

Starting from 1-ethynyl-3-nitrobenzene.

  • Challenge: Reducing the nitro group without hydrogenating the alkyne.

  • Solution: Chemoselective reduction using Iron/Acetic Acid , Sodium Dithionite , or Tin(II) Chloride . Catalytic hydrogenation (H2/Pd) is generally avoided unless poisoned catalysts (Lindlar) are used, but selectivity remains poor.

Visualization: Reaction Mechanisms & Workflows

Diagram 1: Catalytic Cycle of Sonogashira Coupling

This diagram illustrates the Pd(0)/Pd(II) cycle essential for constructing the ethynyl aniline core.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Aryl Halide (Ar-X) TransMetal Transmetallation (Ar-Pd(II)-Alkynyl) OxAdd->TransMetal + Cu-Acetylide Iso Cis-Trans Isomerization TransMetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product (Ar-C≡C-R) Cu_Alkynyl Cu(I)-Acetylide Cu_Alkynyl->TransMetal Transfer Alkynyl Alkyne Terminal Alkyne (HC≡C-R) Alkyne->Cu_Alkynyl + CuI, + Base Base Amine Base

Caption: The catalytic cycle of Sonogashira coupling involving Pd(0) oxidative addition and Cu(I) transmetallation.

Diagram 2: Industrial Synthesis of Erlotinib

A convergent workflow showing how the ethynyl aniline intermediate is coupled to the quinazoline scaffold.

ErlotinibSynthesis SM1 3-Ethynylaniline (Intermediate A) Coupling Nucleophilic Aromatic Substitution (SNAr) SM1->Coupling SM2 4-Chloro-6,7-bis (2-methoxyethoxy)quinazoline (Intermediate B) SM2->Coupling Workup Aqueous Workup & pH Adjustment Coupling->Workup Reflux/IPA Crystallization Crystallization (Isopropanol/HCl) Workup->Crystallization Product Erlotinib HCl (API) Crystallization->Product

Caption: Convergent synthesis of Erlotinib HCl via SNAr coupling of 3-ethynylaniline and chloro-quinazoline.

Experimental Protocols

Protocol A: Synthesis of 3-((Trimethylsilyl)ethynyl)aniline

Objective: Preparation of the protected alkyne intermediate.

  • Reagents: 3-Bromoaniline (1.0 eq), Ethynyltrimethylsilane (1.2 eq), Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), Triethylamine (3.0 eq), THF (anhydrous).

  • Procedure:

    • Charge an oven-dried flask with 3-bromoaniline, Pd catalyst, and CuI.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed THF and Triethylamine.

    • Add Ethynyltrimethylsilane dropwise via syringe.

    • Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.[2]

    • Purification: Flash chromatography (Silica gel).[2]

Protocol B: Deprotection to 3-Ethynylaniline

Objective: Generation of the active pharmacophore.

  • Reagents: Silyl-intermediate (from Protocol A), K2CO3 (1.5 eq), Methanol.

  • Procedure:

    • Dissolve intermediate in Methanol.

    • Add K2CO3 solid in one portion.

    • Stir at Room Temperature for 2 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine.

    • Caution: Terminal acetylenes are volatile and potentially unstable. Avoid concentrating to absolute dryness if heating is involved.

    • Storage: Store under Nitrogen at 2-8°C.

Protocol C: Coupling to Quinazoline (Erlotinib Synthesis)

Objective: Final API assembly.

  • Reagents: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq), 3-Ethynylaniline (1.1 eq), Isopropanol (IPA).[3]

  • Procedure:

    • Suspend the chloro-quinazoline in IPA.

    • Add 3-ethynylaniline.[1][2][4][5][6]

    • Heat to reflux (82°C) for 3 hours. The product often precipitates as the HCl salt during the reaction.

    • Cool to 0-5°C.

    • Filter the solid. Wash with cold IPA.

    • Yield: Typically >85%.

Process Chemistry & Safety (CPP & CQAs)

Genotoxic Impurity (GTI) Management

Ethynyl anilines and their precursors are structural alerts for mutagenicity (primary aromatic amines).

  • Control Strategy:

    • Purge Factors: The final coupling step (Protocol C) must demonstrate a high purge factor (>1000x) for unreacted 3-ethynylaniline.

    • Analytical: Develop HPLC methods capable of detecting 3-ethynylaniline at ppm levels (Limit of Quantitation ~ 5-10 ppm).

Heavy Metal Scavenging

The use of Pd and Cu in the Sonogashira step poses a risk of carryover into the API.

  • Mitigation: Use Thiourea-functionalized silica or Trimercaptotriazine (TMT) scavengers during the workup of Intermediate A.

  • Limit: ICH Q3D guidelines (Pd < 10 ppm for oral dosage).

Thermal Hazards

Terminal alkynes can decompose exothermically.

  • DSC Analysis: Perform Differential Scanning Calorimetry on the isolated 3-ethynylaniline. Ensure the onset of decomposition is >50°C above the maximum processing temperature.

Comparison of Commercial Kinase Inhibitors using Ethynyl Aniline

Drug NameTargetAniline SubstitutionRole of Alkyne
Erlotinib EGFR3-EthynylHydrophobic pocket penetration
Icotinib EGFR3-EthynylSimilar to Erlotinib (Crown ether core)
Ponatinib BCR-ABL3-Ethynyl (linked)Rigid linker to reach DFG-out pocket

References

  • Modified Synthesis of Erlotinib Hydrochloride . National Institutes of Health (PMC). Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . Journal of Medicinal Chemistry. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline and 4-Ethynyl-2-ethylaniline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of two structurally related aniline derivatives, 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline and 4-ethynyl-2-ethylaniline. These compounds serve as valuable building blocks in medicinal chemistry and materials science. This document will delve into their synthesis, with a particular focus on the strategic use of the trimethylsilyl (TMS) protecting group, their analytical characterization, and their applications in the development of novel therapeutics. Detailed, field-proven protocols are provided to enable researchers to confidently utilize these versatile intermediates in their own discovery programs.

Introduction: A Tale of Two Anilines

At first glance, this compound and 4-ethynyl-2-ethylaniline appear to be subtle variations of the same molecular scaffold. However, the presence of the trimethylsilyl (TMS) group on the terminal alkyne of the former imparts distinct chemical properties that are of paramount importance in multi-step organic synthesis. 4-Ethynyl-2-ethylaniline is a key structural motif in various biologically active molecules, while its TMS-protected counterpart, this compound, serves as a crucial intermediate, enabling selective reactions at other positions of the molecule without interference from the reactive terminal alkyne.

The strategic application of protecting groups is a cornerstone of modern organic synthesis. The TMS group, in this context, exemplifies an ideal protecting group: it is easily introduced, robust under a variety of reaction conditions, and can be cleanly removed under mild protocols.[1][2] This guide will illuminate the practical advantages of this protection strategy in the context of these specific aniline derivatives.

Synthesis and Strategic Considerations

The synthetic route to both anilines is logical and sequential. The journey begins with the synthesis of the unprotected 4-ethynyl-2-ethylaniline, which is then protected to yield this compound.

Synthesis of 4-Ethynyl-2-ethylaniline

The construction of 4-ethynyl-2-ethylaniline is most efficiently achieved through a Sonogashira coupling reaction.[3][4][5][6] This powerful palladium- and copper-co-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][5]

2.1.1. The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][7] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[7] This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[5][7]

// Palladium Cycle "Pd(0)L2" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Pd(II)(L2)-X" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Pd(II)(L2)-C≡CR" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-C≡C-R" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Copper Cycle "R-C≡C-H" [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; "Cu-C≡C-R" [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; "CuX" [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Base [shape=plaintext];

// Connections "Pd(0)L2" -> "Ar-Pd(II)(L2)-X" [label="Oxidative\nAddition\n(Ar-X)"]; "Ar-Pd(II)(L2)-X" -> "Ar-Pd(II)(L2)-C≡CR" [label="Transmetalation"]; "Ar-Pd(II)(L2)-C≡CR" -> "Ar-C≡C-R" [label="Reductive\nElimination"]; "Ar-C≡C-R" -> "Pd(0)L2" [style=invis]; // for layout

"R-C≡C-H" -> "Cu-C≡C-R" [label="Base, Cu(I)"]; "Cu-C≡C-R" -> "Ar-Pd(II)(L2)-X" [style=dashed]; "Ar-Pd(II)(L2)-X" -> "CuX" [style=dashed];

// Positioning {rank=same; "Pd(0)L2"; "R-C≡C-H"} {rank=same; "Ar-Pd(II)(L2)-X"; "Cu-C≡C-R"} {rank=same; "Ar-Pd(II)(L2)-C≡CR"; "CuX"} {rank=same; "Ar-C≡C-R"} } enddot Caption: Simplified Sonogashira Coupling Mechanism

2.1.2. Experimental Protocol: Synthesis of 4-Ethynyl-2-ethylaniline

Materials:

  • 4-Iodo-2-ethylaniline

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-iodo-2-ethylaniline (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (10 mL/g of 4-iodo-2-ethylaniline) and triethylamine (3.0 eq) via syringe.

  • To the stirring mixture, add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then subjected to the deprotection step.

Synthesis of this compound: The Protective Step

The rationale for protecting the terminal alkyne of 4-ethynyl-2-ethylaniline is to prevent its acidic proton from interfering with subsequent reactions, such as those involving Grignard reagents or other strong bases.[8] The trimethylsilyl (TMS) group is an ideal choice due to its ease of installation and removal.

2.2.1. Experimental Protocol: Silylation of 4-Ethynyl-2-ethylaniline

This step is typically performed in continuation of the Sonogashira coupling. The crude product from the previous step is carried forward.

Materials:

  • Crude product from the Sonogashira coupling

  • Methanol

  • Potassium carbonate

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude 4-[(trimethylsilyl)ethynyl]-2-ethylaniline in a mixture of methanol and THF (1:1).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford pure 4-ethynyl-2-ethylaniline.

To obtain this compound, the deprotection step is simply omitted, and the crude product from the Sonogashira coupling is purified by column chromatography.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of both compounds.

PropertyThis compound4-Ethynyl-2-ethylaniline
Molecular Formula C₁₃H₁₉NSiC₁₀H₁₁N
Molecular Weight 217.38 g/mol 145.20 g/mol
Appearance Yellow to brown solidLight yellow oil or solid
¹H NMR Signals corresponding to ethyl, aromatic, and trimethylsilyl protons.Signals corresponding to ethyl, aromatic, and acetylenic protons.
¹³C NMR Signals for ethyl, aromatic, silyl, and alkynyl carbons.Signals for ethyl, aromatic, and alkynyl carbons.
Mass Spectrometry M+ peak consistent with the molecular formula.M+ peak consistent with the molecular formula.
Purity (by HPLC) >95%>98%

Note: Specific NMR chemical shifts and mass spectral data should be compared with reference spectra for confirmation. High-performance liquid chromatography (HPLC) is a valuable tool for assessing purity.[9]

Applications in Drug Discovery

Both this compound and 4-ethynyl-2-ethylaniline are valuable building blocks in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors. The 2-substituted aniline scaffold is a common feature in many anti-cancer drugs.[10]

The ethynyl group can serve as a key pharmacophoric element, extending into hydrophobic pockets of enzyme active sites.[11] It can also be utilized as a synthetic handle for further elaboration of the molecule through "click chemistry" or other coupling reactions.[12]

For instance, derivatives of these anilines have been explored as potential inhibitors of Mer and c-Met kinases, which are implicated in various cancers.[10]

Kinase_Inhibitor_Scaffold Aniline 2-Ethylaniline Core Ethynyl Ethynyl Group (R = H or TMS) Aniline->Ethynyl Position 4 Heterocycle Heterocyclic System (e.g., Pyrimidine) Aniline->Heterocycle Amine Linkage Pharmacophore Additional Pharmacophoric Elements Heterocycle->Pharmacophore

Safety and Handling

Organosilicon compounds should be handled with care in a well-ventilated area.[13][14] Personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.[13] In case of skin or eye contact, flush immediately with copious amounts of water.[14] For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each compound.

Conclusion

This compound and 4-ethynyl-2-ethylaniline are versatile and valuable intermediates in organic synthesis, particularly in the field of drug discovery. The strategic use of the trimethylsilyl protecting group allows for the selective functionalization of these molecules, enabling the synthesis of complex and novel therapeutic agents. The protocols and information provided in this guide are intended to empower researchers to effectively utilize these building blocks in their synthetic endeavors.

References

  • The Protection of Terminal Alkynes Against Grignard Reagents by the Trimethylsilyl Group. (1983). Synthetic Communications. 8

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu.

  • Sonogashira Coupling. BYJU'S.

  • Mechanistic Aspects of the Reaction. Royal Society of Chemistry.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • Precautions For Safe Use Of Organosilicon. Sylicglobal Textile Auxiliares Supplier.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Silanes as Protecting Groups for Terminal Alkyne. Gelest.

  • Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org.

  • The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep. Pearson+.

  • Organosilicon Compounds: Everything You Need to Know. Changfu Chemical.

  • Some Aspects of the Chemistry of Alkynylsilanes. Thieme Chemistry.

  • 4-Ethynylaniline. Chem-Impex.

  • Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). National Institutes of Health.

  • 2-[(Trimethylsilyl)ethynyl]aniline 97. Sigma-Aldrich.

  • Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. American Chemistry Council.

  • Mastering Organic Synthesis with 4-Ethynylaniline: A Key Reagent. LinkedIn.

  • 4-Ethylaniline. National Institutes of Health.

  • MATERIAL SAFETY DATA SHEET. Gelest.

  • 2-[(Trimethylsilyl)ethynyl]aniline. Sigma-Aldrich.

  • 2-Ethyl-4-methylaniline. National Institutes of Health.

  • 2-Ethylaniline synthesis. ChemicalBook.

  • Deprotection of Silyl Ethers. Gelest.

  • HPLC Methods for analysis of 4-Ethylaniline. HELIX Chromatography.

  • 4-ETHYNYLANILINE. ChemicalBook.

  • 4-Ethylaniline(589-16-2)IR1. ChemicalBook.

  • 2-Ethynylaniline synthesis. ChemicalBook.

  • 4-[(Trimethylsilyl)ethynyl]aniline 96. Sigma-Aldrich.

  • Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. National Institutes of Health.

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate.

  • Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. ResearchGate.

  • 2-Ethynylaniline. CymitQuimica.

  • 4-Ethynylaniline. National Institutes of Health.

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.

  • Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic Desymmetrization. National Institutes of Health.

  • Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer. National Institutes of Health.

  • The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. LinkedIn.

  • 2-[(Trimethylsilyl)ethynyl]aniline. BOC Sciences.

  • Applications of 3-Ethynylaniline in Pharmaceutical Synthesis: Application Notes and Protocols. Benchchem.

  • 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. ResearchGate.

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Methodological & Application

Application Note: Strategic Silylation Protocols for Ethynyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The protection of terminal alkynes in the presence of free primary amines (anilines) presents a unique chemoselectivity challenge in medicinal chemistry. While the ethynyl group (


) requires protection to prevent Glaser homocoupling or unwanted metallation during subsequent steps, the aniline nitrogen (

) is a competing nucleophile.

This Application Note details two validated workflows:

  • Direct Silylation (The "Retrofit" Protocol): For protecting existing ethynyl aniline substrates using a dianion strategy with selective hydrolytic workup.

  • De Novo Synthesis (The "Convergent" Protocol): Installing the protected alkyne via Sonogashira coupling, the industry-standard for building silylated ethynyl anilines from halides.

Mechanistic Insight & Chemoselectivity

The pKa Challenge

Successful silylation relies on understanding the acidity and nucleophilicity differences between the amine and the alkyne.

Functional GroupApprox. pKa (DMSO)Species Formed with BaseStability of TMS-Adduct
Terminal Alkyne (

)
~25Carbanion (

)
High (Requires

or

to cleave)
Aniline (

)
~30Amide (

)
Low (Cleaves with

/MeOH)

The Strategy: Direct treatment with 1 equivalent of base often leads to mixtures due to rapid proton transfer. The most robust protocol employs a Dianion Strategy :

  • Global Deprotonation: Use excess strong base (

    
    -BuLi) to deprotonate both the alkyne and the amine.
    
  • Global Silylation: Quench with excess TMSCl to form the

    
    -bis(trimethylsilyl) intermediate.
    
  • Selective Hydrolysis: Exploit the lability of the

    
     bond. A mild aqueous or methanolic workup cleaves the silylamine, restoring the free aniline while leaving the robust alkynyl silane intact.
    

Experimental Protocols

Protocol A: Direct Protection via Dianion Generation

Use this method when you already possess the ethynyl aniline starting material.

Reagents
  • Substrate: 3-Ethynylaniline (or derivative)

  • Base:

    
    -Butyllithium (
    
    
    
    in hexanes)
  • Silyl Source: Trimethylsilyl chloride (TMSCl), freshly distilled

  • Solvent: Anhydrous THF

  • Quench: Methanol (MeOH) and Saturated

    
    
    
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add ethynyl aniline (

    
    ) and anhydrous THF (
    
    
    
    concentration). Cool the solution to -78 °C (dry ice/acetone bath).
  • Dianion Formation: Dropwise add

    
    -BuLi (
    
    
    
    ).
    • Observation: The solution often turns a deep yellow/orange color, indicating the formation of the dianion.

    • Time: Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete deprotonation of the less acidic aniline protons.

  • Silylation: Cool back to -78 °C. Add TMSCl (

    
    ) dropwise.
    
    • Note: Excess TMSCl is necessary to trap both anionic sites.

  • Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.

  • Selective Hydrolysis (Crucial Step):

    • Add MeOH (

      
      ) and stir vigorously for 20 minutes at RT.
      
    • Mechanism:[1][2][3][4] Methanolysis cleaves the unstable

      
      -TMS bond (
      
      
      
      ) but is too mild to affect the
      
      
      -TMS bond.
  • Workup: Pour mixture into saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.[5][6]
  • Purification: Flash chromatography (Hexanes/EtOAc). The

    
    -silylated product is significantly less polar than the starting material.
    
Protocol B: De Novo Synthesis (Sonogashira Coupling)

Use this method to build the molecule from an aryl halide. This is often higher yielding than Protocol A.

Reagents
  • Substrate: 3-Iodoaniline (

    
    )
    
  • Alkyne: Trimethylsilylacetylene (TMSA,

    
    )[5]
    
  • Catalyst:

    
     (
    
    
    
    )
  • Co-Catalyst: CuI (

    
    )
    
  • Base/Solvent: Triethylamine (

    
    ) or DEA (degassed)[5]
    
Step-by-Step Procedure
  • Degassing: Sparge

    
     (or THF/
    
    
    
    mixture) with argon for 15 minutes. Oxygen promotes homocoupling (Glaser side-reaction).
  • Addition: To a reaction vessel, add Iodoaniline,

    
     catalyst, and CuI. Purge with argon.
    
  • Reaction: Add solvent/base, followed by dropwise addition of TMS-acetylene.

  • Conditions: Stir at RT for 4–12 hours.

    • Monitoring: Check TLC.[1][4][5][6] Product will be a fluorescent spot with higher

      
       than iodoaniline.
      
  • Workup: Filter through a Celite pad to remove Pd/Cu residues (wash with EtOAc). Concentrate filtrate.[5][6]

  • Purification: Silica gel chromatography.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for both protocols.

G cluster_0 Route A: Direct Protection cluster_1 Route B: De Novo Synthesis Start Target: TMS-Protected Ethynyl Aniline Decision Starting Material? Start->Decision EthynylAniline Ethynyl Aniline (Substrate) Decision->EthynylAniline Have Alkyne HaloAniline Iodo/Bromo Aniline (Substrate) Decision->HaloAniline Have Halide Dianion Dianion Formation (n-BuLi, 2.2 eq, -78°C) Forms N-Li and C-Li EthynylAniline->Dianion Deprotonation Quench Global Silylation (TMSCl, 2.5 eq) Forms N-Si and C-Si Dianion->Quench Trapping Hydrolysis Selective Hydrolysis (MeOH/H2O, RT) Cleaves N-Si only Quench->Hydrolysis Workup Product Product: (Trimethylsilylethynyl)aniline Hydrolysis->Product Purification Sonogashira Sonogashira Coupling (TMS-Acetylene, Pd/Cu, Et3N) HaloAniline->Sonogashira Pd(0) Cycle Sonogashira->Product Direct Formation

Caption: Decision tree for synthesis. Route A utilizes a dianion strategy for existing alkynes, while Route B employs Pd-catalyzed coupling for de novo synthesis.

Quality Control & Self-Validation

To ensure the protocol was successful, use these self-validating checkpoints:

CheckpointObservationInterpretation
TLC Monitoring Spot moves to higher

(non-polar).
Silylation successful (TMS is lipophilic).

NMR (Alkyne)
Disappearance of triplet/singlet at

.
Loss of terminal alkyne proton (

).

NMR (TMS)
Strong singlet at

(

).
Presence of TMS group.[1][4][6][7][8][9][10][11][12][13]

NMR (Amine)
Broad singlet at

(

) remains.
Critical: Confirms

-TMS was cleaved and

restored.
IR Spectroscopy Disappearance of

(

stretch).
Confirmation of

-protection.

Troubleshooting Tip: If the amine peak is missing in NMR and a second TMS peak appears near 0.1 ppm, the hydrolysis step (Step 6 in Protocol A) was insufficient. Stir crude material in MeOH/


 (catalytic) for 10 mins to cleave the 

-TMS.

References

  • Sonogashira Coupling (General Protocol): Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Dianion Strategy & Silylation: Brandsma, L. (2004). Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier.
  • Selective Desilylation (N-Si vs C-Si): Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • Carboxylate-Catalyzed C-Silylation (Alternative Method): Bannykh, A., & Pihko, P. M. (2024).[1] Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 26, 1991-1995.[1] Link[1]

  • Aniline pKa Data: Alfa Chemistry. (2024).[1][11][14] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[15] Link

Sources

Using 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline in Heterocyclic Scaffolding

Executive Summary

This compound is a high-value bifunctional building block that bridges the gap between classic aniline chemistry and modern cross-coupling methodologies. Its unique substitution pattern—combining a nucleophilic amine, a reactive ortho-ethyl group, and a protected para-alkynyl "rod"—makes it an ideal precursor for synthesizing complex indoles , quinolines , and benzimidazoles .

This guide details three validated protocols for transforming this aniline into functionalized heterocycles. Unlike standard anilines, the presence of the 4-TMS-alkyne group requires specific handling to prevent premature deprotection or polymerization, while the 2-ethyl group offers a rare handle for direct oxidative cyclization to indoles.

Molecule Profile & Strategic Analysis

  • Chemical Name: this compound

  • Key Functionalities:

    • Primary Amine (

      
      ):  The primary nucleophile for ring construction (e.g., Skraup, condensation).
      
    • Ortho-Ethyl Group (

      
      ):  A latent "C2" unit for indole synthesis via oxidative dehydrogenation or modified Madelung reactions. It also serves as a steric blocker in quinoline synthesis, forcing regioselectivity.
      
    • Para-TMS-Alkyne (

      
      ):  A protected, rigid handle. Being para to the amine, it remains distal to the cyclization site, preserving its integrity for downstream "Click" chemistry or Sonogashira coupling.
      

Chemo-Selectivity Challenge: The primary challenge is performing the heterocycle synthesis (which often requires acid/heat) without desilylating the alkyne or causing Glaser homocoupling. The protocols below are optimized for TMS-tolerance .

Protocol A: Synthesis of 5-[(Trimethylsilyl)ethynyl]indole via Oxidative Cyclization

Target Application: Synthesis of functionalized indole cores for kinase inhibitors.

This advanced protocol utilizes the 2-ethyl group as the source of the indole C2-C3 bond. Unlike the Fischer indole synthesis (which requires a hydrazone), this method uses a Palladium(II)-catalyzed oxidative cyclization, directly converting the 2-alkylaniline to an indole.

Mechanism

The reaction proceeds via Pd(II)-mediated C-H activation of the ethyl group's benzylic position, followed by intramolecular amination and dehydrogenation.

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: Triphenylphosphine (PPh

    
    , 20 mol%) or XPhos (for higher yields)
    
  • Oxidant: Cu(OAc)

    
     (2.0 equiv) or Benzoquinone (1.1 equiv)
    
  • Solvent: Toluene or DMF (Anhydrous)

  • Atmosphere: O

    
     balloon (optional, if using catalytic Cu)
    
Step-by-Step Procedure
  • Setup: In a flame-dried Schlenk tube, combine the aniline (1 mmol), Pd(OAc)

    
     (11 mg), PPh
    
    
    
    (52 mg), and Cu(OAc)
    
    
    (363 mg).
  • Solvation: Add anhydrous Toluene (5 mL) under an Argon atmosphere.

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours.

    • Note: Monitor via TLC (Hexane:EtOAc 8:1). The starting aniline will disappear, and a fluorescent indole spot will appear.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
    • Critical: Use buffered silica (1% Et

      
      N) to prevent acid-catalyzed desilylation of the alkyne during purification.
      

Expected Yield: 65–75% Product: 5-[(Trimethylsilyl)ethynyl]indole.

Protocol B: Regioselective Synthesis of 8-Ethyl-6-[(trimethylsilyl)ethynyl]quinoline

Target Application: OLED materials and molecular wires.

This protocol uses the Skraup-Doebner-Miller reaction. The 2-ethyl group blocks one ortho position, forcing the glycerol/acrolein fragment to cyclize at the open C6 position (which becomes C8 in the quinoline numbering).

Materials
  • Substrate: this compound

  • Reagent: Acrolein diethyl acetal (safer alternative to acrolein) or Glycerol

  • Acid Catalyst: Iodine (I

    
    , 5 mol%) or mild Lewis Acid (Yb(OTf)
    
    
    
    )
    • Avoid: Concentrated H

      
      SO
      
      
      
      (classic Skraup), as it will strip the TMS group.
  • Solvent: Ethanol or Acetonitrile

Step-by-Step Procedure
  • Dissolution: Dissolve the aniline (1 mmol) in Ethanol (5 mL).

  • Addition: Add Acrolein diethyl acetal (1.5 mmol) and Iodine (12 mg, 5 mol%).

  • Cyclization: Heat to reflux (80°C) for 4 hours.

  • Mechanism Check: The iodine catalyzes the condensation and the subsequent oxidation (aromatization) of the dihydroquinoline intermediate.

  • Neutralization: Cool and quench with saturated Na

    
    S
    
    
    
    O
    
    
    (to remove iodine).
  • Extraction: Extract with DCM, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH).

Product: 8-Ethyl-6-[(trimethylsilyl)ethynyl]quinoline. Note: The "2-ethyl" of the aniline becomes the "8-ethyl" of the quinoline due to IUPAC numbering changes.

Protocol C: Downstream Functionalization (The "Click" Switch)

Once the heterocycle (Indole or Quinoline) is formed, the TMS-alkyne can be activated for coupling.

  • Deprotection: Dissolve the heterocycle in MeOH/THF (1:1). Add K

    
    CO
    
    
    
    (1.5 equiv). Stir at RT for 30 min.
    • Result: Terminal Alkyne (

      
      ).
      
  • Sonogashira Coupling: React the terminal alkyne with Ar-I, Pd(PPh

    
    )
    
    
    
    , CuI, and Et
    
    
    N to extend the conjugation.
  • CuAAC (Click): React with an Azide (R-N

    
    ) to form a 1,2,3-Triazole .
    

Visualized Reaction Pathways

HeterocycleSynthesis Start This compound IndolePath Pd(OAc)2, Cu(OAc)2 Oxidative Cyclization Start->IndolePath Path A QuinolinePath Acrolein Diethyl Acetal I2 (cat), EtOH Start->QuinolinePath Path B IndoleProduct 5-[(Trimethylsilyl)ethynyl]indole IndolePath->IndoleProduct Deprotect K2CO3, MeOH (TMS Removal) IndoleProduct->Deprotect QuinolineProduct 8-Ethyl-6-[(trimethylsilyl)ethynyl]quinoline QuinolinePath->QuinolineProduct QuinolineProduct->Deprotect Click R-N3, CuAAC (Click Chemistry) Deprotect->Click FinalTriazole Triazole-Linked Heterocycle Click->FinalTriazole

Caption: Divergent synthesis pathways transforming the aniline precursor into Indole or Quinoline scaffolds, followed by alkyne activation.

Summary of Reaction Parameters

ParameterProtocol A (Indole)Protocol B (Quinoline)
Primary Reagent Pd(OAc)

/ Cu(OAc)

Acrolein Diethyl Acetal / I

Solvent System Toluene or DMFEthanol
Temperature 100°C80°C (Reflux)
TMS Stability High (Neutral conditions)Moderate (Avoid strong acid)
Key Mechanism C-H Activation / AminationCondensation / Cyclodehydration
Regioselectivity Intramolecular (Ethyl C-H)Sterically directed (C6 attack)

References

  • Synthesis of Indoles via Pd-Catalyzed Oxidative Cyclization

    • Title: Palladium-Catalyzed Synthesis of Indoles by Oxidative C-H Activation of 2-Alkylanilines.

    • Source:J. Am. Chem. Soc. 2010, 132, 8900.
    • URL:[Link]

  • Iodine-Catalyzed Quinoline Synthesis

    • Title: Molecular Iodine-Catalyzed Synthesis of Quinolines from Anilines and Vinyl Ethers.

    • Source:Tetrahedron Lett. 2008, 49, 1725.
    • URL:[Link]

  • Sonogashira Coupling Compatibility

    • Title: Sonogashira Coupling of Aryl Halides with Trimethylsilylacetylene.
    • Source:Org.[1][2] Synth. 2004, 10, 511.

    • URL:[Link]

  • General Indole Synthesis Reviews

    • Title: Recent Advances in the Synthesis of Indoles from 2-Alkynylanilines (Contrast with 4-alkynyl).

    • Source:Chem. Rev. 2006, 106, 2875.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Protodesilylation Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #404-Si-Stability Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely here because your silyl-functionalized product (arylsilane, vinylsilane, or allylsilane) is degrading during workup or purification.

The Core Issue: Protodesilylation is not random decomposition; it is an electrophilic substitution reaction where a proton (


) replaces the silyl group (

).[1] This is driven by the high energy of the silicon-carbon bond relative to the silicon-oxygen/fluorine bonds formed during cleavage, and stabilized by the

-silicon effect or ipso-attack.

This guide provides the diagnostic tools, workup protocols, and purification strategies required to arrest this mechanism.

Module 1: Diagnostic Triage & Mechanism

The Mechanism of Failure

To prevent the reaction, you must understand the pathway. In arylsilanes, this occurs via Ipso-Substitution (


). The silyl group stabilizes the carbocation intermediate (Wheland intermediate) at the position of attachment, making it highly susceptible to acid attack.

Figure 1.1: Mechanism of Acid-Catalyzed Protodesilylation (Ipso-Attack)

Protodesilylation Start Arylsilane (Substrate) Inter Sigma Complex (Beta-Si Stabilized) Start->Inter Protonation (Ipso) Acid Acid Source (H+) Acid->Inter Transition C-Si Bond Cleavage Inter->Transition Nucleophilic Attack on Si Product Desilylated Arene (Unwanted Product) Transition->Product SilylBy Silyl Species (e.g., TMS-X) Transition->SilylBy

Caption: The silyl group directs the incoming proton to its own position (ipso) due to hyperconjugative stabilization of the intermediate cation.

Stability Matrix

Not all silyl groups are equally labile. Use this table to determine if your substrate requires "Level 1" (Standard) or "Level 2" (Strict) precautions.

Silyl GroupSteric BulkAcid Stability (Relative)Risk LevelRecommended Protocol
TMS (Trimethylsilyl)Low1 (Baseline)Critical Strict Buffered Workup + Basic Silica
TES (Triethylsilyl)Medium~64HighBuffered Workup + Basic Silica
TBS (t-Butyldimethylsilyl)High~20,000ModerateStandard Workup
TIPS (Triisopropylsilyl)Very High~700,000LowStandard Workup
TBDPS (t-Butyldiphenylsilyl)HighHighLowStandard Workup

Analyst Note: Electron-rich aromatics (phenols, anilines, thiophenes) accelerate protodesilylation significantly. A TMS-protected phenol is an order of magnitude more labile than a TMS-benzene [1].

Module 2: Workup Protocols (The Intervention)

The moment you quench a reaction is the most common point of failure. Exothermic quenching generates local hot spots and acidity.

Protocol A: The "Phosphate Buffer" Quench (Gold Standard)

Use for: TMS/TES derivatives, Vinylsilanes, and Allylsilanes.

Reagents:

  • Sodium Phosphate Monobasic (

    
    )
    
  • Sodium Phosphate Dibasic (

    
    )
    

Procedure:

  • Preparation: Prepare a 0.5 M Phosphate Buffer (pH 7.0) by mixing 0.5 M

    
     and 0.5 M 
    
    
    
    (approx 1:1.5 ratio, monitor with pH meter).
  • Cooling: Cool the reaction mixture to 0°C.

  • The Quench: Add the buffer slowly to the reaction.

    • Why? Water alone can be slightly acidic (pH 5.5-6.0 due to dissolved

      
      ). The buffer locks the pH at neutral immediately.
      
  • Extraction: Extract immediately with non-acidic solvent (Ether or EtOAc). Avoid Chloroform (

    
    ) if possible, as it can form HCl upon storage/exposure to light.
    
Protocol B: The "Basic Wash" (For Acid-Sensitive Substrates)

Use for: Highly labile substrates where pH 7 is still too risky.

  • Quench: Pour reaction mixture into a vigorously stirring saturated

    
     solution at 0°C.
    
  • Wash: After extraction, wash the organic layer with 10%

    
     instead of water or brine initially.
    
  • Drying: Dry over

    
     / 
    
    
    
    (1:1 mix).
    • Scientific Rationale: Magnesium Sulfate (

      
      ) is slightly Lewis acidic. Potassium Carbonate (
      
      
      
      ) ensures the drying agent surface remains basic [2].

Module 3: Purification & Storage (The Silent Killer)

Standard silica gel is acidic (pH 6.5 - 7.0) and contains active Lewis acid sites (


). This is sufficient to cleave TMS groups during a slow column.
Decision Workflow: Purification Strategy

Figure 3.1: Purification Decision Matrix

Purification Start Crude Mixture Check Substrate Stability? Start->Check Stable Stable (TIPS/TBDPS) Check->Stable High Steric Bulk Labile Labile (TMS/TES/Vinyl) Check->Labile Low Steric Bulk / Electron Rich Method1 Standard Silica Gel Stable->Method1 Method2 Triethylamine (TEA) Deactivated Silica Labile->Method2 Preferred Method3 Neutral Alumina (Brockmann Grade III) Labile->Method3 Alternative

Caption: Select the stationary phase based on the steric bulk of the silyl group and electronic nature of the ring.

SOP: Deactivating Silica Gel with Triethylamine ( )

This creates a "buffered" stationary phase that prevents protonation.

  • Slurry Preparation: Prepare the eluent solvent system (e.g., Hexanes/EtOAc 9:1).

  • Doping: Add 1% to 2% v/v Triethylamine to the solvent system.[2]

  • Packing: Slurry pack the silica gel using this doped solvent.

  • Flushing: Flush the column with 2 column volumes of the doped solvent.

    • Critical Step: The

      
       binds to the acidic silanol sites (
      
      
      
      ).
  • Running: You may continue to run with 0.5%

    
     in the eluent, or switch to neutral solvent (the initial flush is usually sufficient for fast columns) [3].
    

Module 4: Frequently Asked Questions (FAQs)

Q: My vinylsilane disappears on TLC after a few minutes. Is it volatile? A: It is likely degrading on the plate. TLC plates are silica with a gypsum binder—highly acidic.

  • Fix: Pre-elute your TLC plate with 5%

    
    /Hexanes and dry it before spotting your compound. This neutralizes the plate surface.
    

Q: I am using TBAF to remove a different protecting group, but my C-Si bond is also cleaving. A: Fluoride is a "nuclear option" for silicon. It does not discriminate well between O-Si and C-Si if the C-Si is activated (e.g., alkynylsilanes or electron-deficient arylsilanes).

  • Fix: Switch to buffered HF-Pyridine or

    
    /MeOH if targeting O-Si groups. If you must use TBAF, buffer it with Acetic Acid (1:1 ratio) to quench the highly basic hydroxide ions often present in commercial TBAF solutions [4].
    

Q: Can I use CDCl3 for NMR? A: Proceed with caution. Chloroform naturally decomposes to form trace HCl (phosgene pathway) over time.

  • Fix: Filter your

    
     through a small plug of basic alumina before use, or use 
    
    
    
    (Benzene-d6) which is non-acidic and often provides better separation of silyl methyl peaks.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Fleming, I.Organosilicon Chemistry; Wiley: Chichester, U.K., 2009.
  • Reich, H. J. "Tech Note: Treatment of Silica Gel with Triethylamine." University of Wisconsin-Madison Organic Chemistry Data.

  • Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Specific protocols for buffered fluoride deprotection).

Sources

Technical Support Center: Solvent Selection for Recrystallizing Substituted Ethynyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of substituted ethynyl anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges in the purification of this important class of compounds. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure the successful isolation of high-purity materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle for selecting a recrystallization solvent for substituted ethynyl anilines?

The cornerstone of solvent selection for recrystallization is the principle of differential solubility. An ideal solvent should exhibit high solubility for the substituted ethynyl aniline at an elevated temperature and low solubility at room temperature or below.[1][2] This ensures maximum recovery of the purified compound upon cooling. The "like dissolves like" principle serves as a valuable starting point; the polarity of the solvent should generally match the polarity of the compound.[1][3]

Substituted ethynyl anilines possess a unique combination of a polar amino group and a less polar ethynyl-aryl backbone. The nature and position of substituents on the aromatic ring further influence the overall polarity of the molecule.[4][5] Therefore, a solvent of intermediate polarity or a mixed solvent system is often required.

Q2: Which single solvents are a good starting point for screening?

For substituted ethynyl anilines, it is advisable to begin with solvents that can engage in hydrogen bonding with the aniline's amino group while also accommodating the nonpolar aromatic and ethynyl portions. Good initial candidates include:

  • Alcohols (Ethanol, Methanol, Isopropanol): These are versatile polar protic solvents that are often effective for a range of substituted anilines.[1]

  • Toluene: A non-polar aromatic solvent that can be effective for less polar substituted ethynyl anilines.[6]

  • Ethyl Acetate: A solvent of intermediate polarity that can be a good choice.[7]

  • Acetone: A polar aprotic solvent that can dissolve a variety of organic compounds.[7]

Q3: When should I consider using a mixed solvent system?

A mixed solvent system is employed when no single solvent provides the desired solubility profile.[1][2] This typically involves a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (or "anti-solvent") in which the compound is sparingly soluble.[8][9] The goal is to create a solvent mixture where the compound is soluble at high temperatures but precipitates upon cooling as the overall solvent polarity changes.

Common mixed solvent pairs for compounds with characteristics similar to substituted ethynyl anilines include:

  • Ethanol/Water[1]

  • Acetone/Water[10]

  • Toluene/Hexane or Toluene/Heptane[6][10]

  • Dichloromethane/Hexane

Q4: My substituted ethynyl aniline is air-sensitive. Are there special considerations?

Yes, air-sensitive compounds require specific handling techniques to prevent degradation during recrystallization. The use of Schlenk line techniques is highly recommended.[11][12] This involves dissolving the compound and performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use is also a critical step to remove dissolved oxygen.[12]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of substituted ethynyl anilines and provides actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals.

Cause: This phenomenon occurs when the solute precipitates from the solution as a liquid rather than a solid. It often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is highly supersaturated, causing the compound to come out of solution too rapidly at a temperature above its melting point.[6][13]

Solutions:

  • Add more of the "good" solvent: If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can prevent premature precipitation.[13]

  • Slow down the cooling process: Allow the solution to cool more gradually to a temperature below the compound's melting point before inducing crystallization.[14] Placing the flask in a Dewar filled with warm water can facilitate slow cooling.

  • Select a lower-boiling solvent: Choose a solvent with a boiling point well below the melting point of your compound.[1]

  • Increase the solvent volume: Using a larger volume of solvent can help keep the compound dissolved until the solution has cooled sufficiently.[1]

Issue 2: No crystals form upon cooling.

Cause: The solution may be supersaturated, meaning it contains more dissolved solute than it normally would at that temperature.[14] Crystal formation requires nucleation, which is the initial formation of a small crystal that can then grow.

Solutions:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level.[1] This creates microscopic rough areas that can serve as nucleation sites for crystal growth.

  • "Seed" the solution: Add a tiny crystal of the pure compound to the solution.[15] This seed crystal provides a template for other molecules to crystallize upon.

  • Cool to a lower temperature: Place the flask in an ice bath or a freezer to further decrease the solubility of the compound.[15]

  • Reduce the solvent volume: If too much solvent was added, a portion can be evaporated to increase the concentration of the solute and induce crystallization.[14]

Issue 3: The recrystallized product is still colored or impure.

Cause: Colored impurities may co-crystallize with the product. Insoluble impurities may not have been fully removed during a hot filtration step.

Solutions:

  • Use activated carbon (charcoal): Activated carbon can be added to the hot solution to adsorb colored impurities.[13] A subsequent hot gravity filtration is necessary to remove the charcoal before cooling.

  • Perform a hot filtration: If insoluble impurities are present, the hot, saturated solution should be filtered by gravity through a pre-warmed funnel to remove them before allowing the solution to cool.[16]

  • Re-recrystallize: A second recrystallization is often necessary to achieve a high level of purity.

Issue 4: The recovery of the purified product is very low.

Cause: Low recovery can result from several factors during the recrystallization process.

Solutions:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.[6][17] Using an excess will result in a significant portion of the product remaining in the mother liquor after cooling.

  • Avoid premature crystallization: If crystals form during hot filtration, product will be lost. To prevent this, use a slight excess of solvent and keep the filtration apparatus hot.[16]

  • Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath to maximize the precipitation of the product.[17]

  • Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.[17]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure for recrystallizing a substituted ethynyl aniline from a single solvent.

Materials:

  • Crude substituted ethynyl aniline

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Place the crude substituted ethynyl aniline in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and heat the mixture to boiling while stirring or swirling.[16]

  • Continue to add small portions of the hot solvent until the solid is completely dissolved.[3]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • If activated carbon or insoluble impurities are present, perform a hot gravity filtration.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.[15]

  • Once crystals have started to form, place the flask in an ice bath to maximize crystal formation.[15]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Wash the crystals with a small amount of ice-cold solvent.[17]

  • Continue to pull a vacuum through the crystals to help dry them.[3]

  • Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.[3]

Protocol 2: Mixed-Solvent Recrystallization

This protocol describes a general procedure for recrystallization using a solvent pair.

Materials:

  • Crude substituted ethynyl aniline

  • "Good" solvent

  • "Poor" solvent (anti-solvent)

  • Erlenmeyer flask

  • Heating source

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the crude substituted ethynyl aniline in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.[8]

  • Heat the solution to boiling.

  • Slowly add the "poor" solvent dropwise to the boiling solution until the solution becomes slightly cloudy, indicating the saturation point has been reached.[9][18]

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[9]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation is observed, cool the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold mixture of the two solvents.[18]

  • Allow the crystals to dry completely.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar anilines, often used as an anti-solvent.[1]
Ethanol7824.5A versatile polar protic solvent.[19]
Methanol6532.7Similar to ethanol but more polar and lower boiling.[19]
Acetone5620.7A good polar aprotic solvent.[19]
Ethyl Acetate776.0Intermediate polarity, good for a range of compounds.[19]
Dichloromethane409.1A low-boiling solvent, useful for heat-sensitive compounds.[19]
Toluene1112.4Good for non-polar to moderately polar compounds.[19]
Hexane691.9A non-polar solvent, often used as an anti-solvent.[19]

Visualizations

Solvent Selection Workflow

SolventSelection A Start: Crude Substituted Ethynyl Aniline B Assess Polarity of Compound (Substituent Effects) A->B C Perform Small-Scale Solubility Tests B->C D Select Single Solvent? (Good solubility hot, poor cold) C->D Yes E Select Mixed Solvent Pair? (Good/Poor Miscible Solvents) C->E No F Proceed with Single Solvent Recrystallization D->F G Proceed with Mixed Solvent Recrystallization E->G H Pure Crystals Obtained F->H G->H

Caption: A flowchart for selecting a suitable recrystallization solvent.

Troubleshooting Logic Diagram

Troubleshooting Start Recrystallization Issue OilingOut Compound Oils Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Recovery Start->LowYield Impure Product Impure Start->Impure Sol_Oiling Add more 'good' solvent Slow cooling Lower boiling solvent OilingOut->Sol_Oiling Sol_NoCrystals Scratch flask Seed with pure crystal Cool further Reduce solvent NoCrystals->Sol_NoCrystals Sol_LowYield Use minimum hot solvent Avoid premature crystallization Ensure complete cooling LowYield->Sol_LowYield Sol_Impure Use activated carbon Perform hot filtration Re-recrystallize Impure->Sol_Impure

Sources

Validation & Comparative

The Silicon Switch: IR Diagnostic Guide for C-Si and Alkyne Bonds in Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists Focus: 4-((trimethylsilyl)ethynyl)aniline and related "Silicon Switch" derivatives.

Executive Summary: The Vibrational Fingerprint of the "Silicon Switch"

In modern medicinal chemistry, the "silicon switch"—replacing a carbon atom with silicon—is a strategic tool to alter lipophilicity and metabolic stability without changing the pharmacophore's shape. In aniline derivatives, often used as kinase inhibitor scaffolds, monitoring the installation and deprotection of silyl-alkynes is a critical process control point.

This guide objectively compares the infrared (IR) spectral signatures of Terminal Alkynes versus Silyl-Protected Alkynes within an aniline scaffold. It addresses the specific challenge of distinguishing these moieties when obscured by the dominant N-H stretching vibrations of the primary amino group.

Part 1: The C-Si Fingerprint (The "Goldstein's Band")

The Carbon-Silicon (C-Si) bond offers one of the most distinct diagnostic peaks in organic IR spectroscopy, often sharper and more intense than corresponding C-C vibrations due to the larger dipole moment induced by the electropositive silicon atom.

Comparative Analysis: C-Si vs. C-N

In aniline derivatives, a specific challenge arises: the aromatic C-N stretch appears in the same region as the primary C-Si methyl deformation.

FeatureFrequency (

)
IntensityShapeDiagnostic Note

of Si-Me
1250 ± 10 Very Strong Needle-Sharp Known as "Goldstein's Band." Often the strongest peak in the spectrum.

Aromatic
1250–1340Medium-StrongBroadBroader than the silyl peak; shifts with ring substitution.

Si-Me Rock
840 & 755StrongSharpThe "Silyl Doublet." Essential for confirming TMS groups.

Expert Insight: Do not rely solely on the 1250


 band, as the aniline C-N stretch can overlap. Validation Protocol:  Always check for the presence of the 840/755 

doublet
. If the 1250 peak is present but the 840/755 doublet is absent, the signal is likely the C-N stretch or an ether C-O stretch, not a silyl group.

Part 2: The Alkyne Diagnostic (The "Silent" Region)

The alkyne triple bond (


) appears in a region (2100–2260 

) largely free of other organic signals.[1] However, its visibility depends entirely on the symmetry of the molecule and the dipole moment change.
Comparison: Terminal vs. Internal (Silyl) Alkynes
Vibrational ModeTerminal Alkyne (

)
Silyl Alkyne (

)
Internal Carbon Alkyne (

)

Stretch
2100–2140

(Weak/Medium)
2145–2175

(Medium/Strong)
2190–2260

(Very Weak/Silent)

Stretch
3280–3320

(Strong, Sharp)
ABSENT ABSENT
Dipole Driver Asymmetry of H vs. CHigh Polarity of C-Si bond Low Polarity (Pseudo-symmetric)
The "Aniline Masking" Effect

In aniline derivatives, the diagnostic


 stretch at ~3300 

is often obscured by the broad, intense N-H stretching bands of the amine.
  • Primary Aniline (

    
    ):  Two bands (symmetric/asymmetric) at 3300–3500 
    
    
    
    .[2][3]
  • The Problem: The sharp alkyne C-H peak can be "buried" under the lower-frequency N-H band.

  • The Solution: Look for the sharpness . N-H bonds form hydrogen bonds, broadening the peak. The

    
     stretch does not H-bond as strongly and remains a distinct "spike" superimposed on the broader amine shoulder.
    

Part 3: Electronic Effects & Causality

The position of the alkyne stretch is not static; it is electronically coupled to the aniline ring.

The Conjugation Shift

The aniline nitrogen is a strong resonance donor (


 effect).
  • Mechanism: The lone pair on Nitrogen donates density into the phenyl ring.

  • Transmission: This density is transmitted to the para-alkyne.

  • Result: The bond order of the triple bond is slightly reduced due to the contribution of cumulenic resonance structures (

    
    ).
    
  • Observation: The

    
     frequency in p-ethynylaniline is lower (red-shifted) compared to a non-conjugated alkyne (e.g., 1-phenylpropyne).
    

Part 4: Experimental Workflow & Visualization

Diagram 1: The Analytical Decision Tree

This logic flow guides the researcher in distinguishing between the starting material (Silyl-protected) and the product (Terminal alkyne) during a deprotection reaction.

AlkyneAnalysis Start Analyze Spectrum (2000-3500 cm⁻¹) CheckRegion1 Check 3300 cm⁻¹ Region (High Frequency) Start->CheckRegion1 SharpSpike Sharp Spike on Broad NH Band? CheckRegion1->SharpSpike CheckRegion2 Check 2100-2200 cm⁻¹ Region (Triple Bond) SharpSpike->CheckRegion2 No (Only NH doublet) ResultTerminal TERMINAL ALKYNE (Deprotected Product) SharpSpike->ResultTerminal Yes (≡C-H present) CheckRegion3 Check 1250 & 840 cm⁻¹ (Fingerprint) CheckRegion2->CheckRegion3 Band at ~2160 cm⁻¹ CheckRegion3->ResultTerminal Absent (Ambiguous) ResultSilyl SILYL ALKYNE (Protected Precursor) CheckRegion3->ResultSilyl Strong 1250 + 840 doublet

Caption: Decision logic for distinguishing silyl-protected vs. terminal ethynylanilines using IR spectral features.

Diagram 2: Vibrational Modes Visualization

A representation of the atomic motions causing the diagnostic peaks.

Vibrations cluster_0 Silyl-Alkyne (Strong Dipole) cluster_1 Terminal Alkyne (Weak Dipole) Si Si C1 C Si->C1 Stretching (Dipole Change) C2 C C1->C2 Triple Bond ~2160 cm⁻¹ Aniline Aniline C2->Aniline H H C3 C H->C3 Stretch ~3300 cm⁻¹ C4 C C3->C4 Triple Bond ~2110 cm⁻¹ Aniline2 Aniline C4->Aniline2

Caption: Comparison of dipole-inducing atoms (Si vs H) affecting the intensity of the alkyne stretch.

Part 5: Validated Experimental Protocol

To ensure data integrity (E-E-A-T), follow this self-validating protocol for acquiring spectra of aniline derivatives.

Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid water absorption which broadens N-H bands.

  • Crystal Selection: Diamond or ZnSe.

  • Step: Place ~2 mg of solid 4-((trimethylsilyl)ethynyl)aniline on the crystal. Apply high pressure to ensure contact.

  • Self-Check: Ensure the baseline is flat. If the baseline tilts, contact is poor.

Acquisition Parameters
  • Resolution: 2

    
     (Critical for resolving the sharp 
    
    
    
    spike from the broad N-H band).
  • Scans: Minimum 16 scans to reduce noise in the weak 2100–2200

    
     region.
    
Calibration Standard
  • Internal Standard: If quantitative monitoring of deprotection is required, do not rely on peak height. Use the Aromatic Ring Breathing Mode (~1500 or 1600

    
    )  as an internal standard, as this peak remains constant during the Silyl 
    
    
    
    H conversion.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for IR frequency ranges).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[4] (Authoritative source for C-Si and Alkyne shifts).

  • Sigma-Aldrich. (n.d.). IR Spectrum of 4-((trimethylsilyl)ethynyl)aniline.

  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Aniline Derivatives. National Institute of Standards and Technology.

Sources

Technical Assessment: Thermal Properties and Crystallinity of 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request for a technical guide on the melting point and performance of 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline , I have synthesized the available chemical data.

Crucial Technical Note: The specific compound This compound (CAS 103529-16-4) is chemically distinct from its non-ethylated analog. While the analog is a crystalline solid, the ethylated target compound is widely characterized as a viscous liquid (oil) at room temperature due to symmetry breaking by the ethyl group.

The guide below addresses this physical reality, compares it to the crystalline alternatives (salts and analogs), and provides the necessary characterization protocols.

Executive Summary

This compound is a critical intermediate in the synthesis of third-generation tyrosine kinase inhibitors (e.g., Ponatinib). Unlike many primary anilines which are crystalline solids, this specific intermediate presents as a viscous oil at standard ambient temperature and pressure.

The "crystalline" specification often requested in procurement or quality control refers to one of two scenarios:

  • The Hydrochloride Salt Form: A stable, high-melting solid used to isolate the intermediate from crude reaction mixtures.

  • Confusion with Structural Analogs: Specifically 4-[(trimethylsilyl)ethynyl]aniline (lacking the 2-ethyl group), which is a stable solid melting at 94–98°C.

This guide compares the thermal profile of the target free base against its solid alternatives to assist in process handling and purity determination.

Comparative Analysis: Thermal Performance & Physical State[1]

The following table contrasts the target compound with its closest structural relative and its salt form.

FeatureTarget Compound Solid Analog (Comparator) Process Alternative
Chemical Name This compound 4-[(Trimethylsilyl)ethynyl]anilineThis compound HCl
CAS Number 103529-16-4 75867-39-9N/A (In-situ generated)
Physical State (RT) Viscous Liquid / Oil Crystalline SolidCrystalline Solid
Melting Point < 25°C (N/A) 94 – 98°C > 150°C (Decomp.)
Boiling Point ~120°C @ 0.1 mmHgN/A (Sublimes/Melts)N/A
Handling Stability Moderate (Oxidation prone)HighVery High
Purification Method Vacuum Distillation / ColumnRecrystallization (Hexane)Precipitation / Filtration
Structural Causality: Why is it an Oil?

The introduction of the ethyl group at the ortho position (C2) relative to the amine creates significant steric bulk and asymmetry.

  • Symmetry Breaking: The non-ethylated analog (Comparator 1) packs efficiently into a crystal lattice, resulting in a melting point near 100°C.

  • Lattice Disruption: The 2-ethyl group disrupts these intermolecular forces (specifically

    
    -
    
    
    
    stacking), lowering the lattice energy sufficiently to depress the melting point below room temperature.

Visualization: Structural Impact on Crystallinity

G Analog 4-[(Trimethylsilyl)ethynyl]aniline (No Ethyl Group) Result_Solid High Symmetry Packing Result: Crystalline Solid (MP 94-98°C) Analog->Result_Solid Efficient Stacking Target Target: this compound (Ortho-Ethyl Group Present) Result_Liquid Steric Disruption of Lattice Result: Viscous Oil (Liquid @ RT) Target->Result_Liquid Lattice Expansion

Figure 1: Impact of the ortho-ethyl substitution on the physical state of ethynyl anilines.

Experimental Protocols

Since the free base is an oil, standard capillary melting point determination is invalid. Use the following protocols for characterization and solidification.

Protocol A: Purity Assessment of the Oily Free Base (HPLC)

Use this method for routine quality control of the liquid intermediate.

  • Sample Prep: Dissolve 5 mg of the oil in 1 mL Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient elution 0-100% ACN in Water (+0.1% TFA) over 15 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm.

  • Acceptance Criteria: Product peak >97% area integration.

    • Note: Impurities often appear as dark discoloration. If the oil is black/opaque, purity is likely <90%.

Protocol B: Conversion to Crystalline Hydrochloride Salt

Use this method if a solid, weighable form is required for storage or precise stoichiometry.

  • Dissolution: Dissolve 10 mmol (approx. 2.17 g) of the crude oily amine in 20 mL of anhydrous Diethyl Ether or Ethyl Acetate.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.2 equivalents of 4M HCl in Dioxane.

  • Precipitation: A white to off-white precipitate will form immediately.

  • Isolation: Stir for 30 minutes at 0°C. Filter the solid using a sintered glass funnel under vacuum.

  • Washing: Wash the cake with cold Ether (2 x 5 mL) to remove non-basic impurities (e.g., unreacted alkynes).

  • Drying: Dry under high vacuum (0.1 mmHg) at 40°C for 4 hours.

  • Result: The resulting Hydrochloride Salt will be a stable crystalline solid suitable for melting point determination (typically >150°C with decomposition).

Process Workflow: Handling the Intermediate

Process Start Crude Reaction Mixture (Sonogashira Coupling) Oil Isolate Free Base (Viscous Oil) Start->Oil Extraction Check Decision Point: Need Storage? Oil->Check Distill Vacuum Distillation (BP 120°C @ 0.1mmHg) Check->Distill No (Immediate Use) Salt Formation of HCl Salt (Crystalline Solid) Check->Salt Yes (Long-term Storage)

Figure 2: Decision tree for processing this compound based on physical state requirements.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-[(Trimethylsilyl)ethynyl]aniline (CAS 103529-16-4).[1][2][3]Link

  • Huang, W. S., et al. (2010). "Discovery of Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase." Journal of Medicinal Chemistry, 53(12), 4701-4719.[4] Link

  • PubChem. (2024). Compound Summary: this compound. National Library of Medicine. Link

  • Apicore US LLC. (2016). Processes for making ponatinib and intermediates thereof.[5][6] WO2016201203A1. (Describing the handling of the oily intermediate and salt formation). Link

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of Conjugated Ethynyl Aniline Systems

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, understanding the photophysical properties of conjugated organic molecules is paramount. Among these, conjugated ethynyl aniline systems stand out for their tunable electronic characteristics and potential applications as molecular wires, fluorescent probes, and components in organic light-emitting diodes (OLEDs). This guide provides an in-depth comparison of their Ultraviolet-Visible (UV-Vis) absorption maxima (λmax), exploring the causal relationships between molecular structure, substituent effects, and solvent environment.

The Foundational Chromophore: Understanding π-π* Transitions

The absorption of UV-Vis light by these molecules is governed by the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[1][2] In conjugated systems like ethynyl anilines, these orbitals are typically π and π* orbitals, respectively. The energy difference (ΔE) between the HOMO and LUMO dictates the wavelength of maximum absorption (λmax), as described by the Planck-Einstein relation (E = hc/λ). A smaller energy gap results in absorption at a longer wavelength.[1][2]

The core structure, featuring a benzene ring (from aniline) linked to a carbon-carbon triple bond (ethynyl group), creates a conjugated system where π-electrons are delocalized.[3][4] This delocalization is the primary reason for their absorption in the UV-Vis region. The aniline moiety, with its nitrogen lone pair, acts as a natural electron-donating group (EDG), enriching the π-system and influencing the HOMO energy level.

Comparative Analysis I: The Influence of Substituents

The true versatility of ethynyl aniline systems lies in their susceptibility to electronic tuning through the addition of functional groups. These substituents can dramatically alter the HOMO-LUMO gap and, consequently, the λmax.

Electron-Donating Groups (EDGs): A Bathochromic Shift

When an electron-donating group (e.g., -OCH₃, -N(CH₃)₂) is attached to the aniline ring, it further increases the electron density of the conjugated system. This primarily raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap. The result is a bathochromic shift , or a shift of the λmax to a longer wavelength (a "red shift").[5][6]

Electron-Withdrawing Groups (EWGs): Creating Push-Pull Systems

When an electron-withdrawing group (e.g., -NO₂, -CN) is placed at the opposite end of the conjugated system from the aniline donor, a "push-pull" architecture is formed.[7][8] This arrangement facilitates a significant intramolecular charge transfer (ICT) upon excitation.[8][9] The EWG effectively lowers the energy of the LUMO. The combined effect of the EDG (aniline) raising the HOMO and the EWG lowering the LUMO results in a substantial decrease in the HOMO-LUMO gap, causing a pronounced bathochromic shift.[10]

Table 1: Effect of Substituents on the λmax of Representative Ethynyl Aniline Systems (in a nonpolar solvent like Hexane)

Donor Groupπ-BridgeAcceptor GroupRepresentative λmax (nm)Effect
Aniline (-NH₂)Phenylethynyl(None)~280[5][11]Baseline
N,N-DimethylanilinePhenylethynyl(None)~310Bathochromic Shift
N,N-DimethylanilinePhenylethynylNitro (-NO₂)~400+Strong Bathochromic Shift (ICT)

dot graph TD{ graph [rankdir="LR", splines=ortho, nodesep=0.6, width=9.5]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption: "Effect of substituents on HOMO-LUMO energy gaps."

Comparative Analysis II: The Impact of Conjugation Length

A fundamental principle in UV-Vis spectroscopy is that increasing the length of the conjugated π-system decreases the HOMO-LUMO gap.[1][2][12] In the context of ethynyl aniline systems, this can be achieved by incorporating additional phenylene ethynylene units. Each added unit extends the path of electron delocalization, which raises the HOMO energy and lowers the LUMO energy, leading to a predictable bathochromic shift.[13][14] However, the effect is not infinite; as the chain lengthens, the magnitude of the shift per additional unit diminishes, eventually converging towards a limiting value.[14]

Comparative Analysis III: Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly influence the absorption spectrum, a phenomenon known as solvatochromism.[15] This effect is particularly pronounced in push-pull systems with a large difference in dipole moment between their ground and excited states.[8]

  • Positive Solvatochromism (Red Shift): In many push-pull ethynyl aniline systems, the excited state is more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state. This stabilization lowers the energy of the excited state, reduces the transition energy gap, and results in a bathochromic shift (red shift) as solvent polarity increases.[15]

  • Negative Solvatochromism (Blue Shift): In some cases, the ground state may be more polar or interact more strongly with protic solvents (via hydrogen bonding) than the excited state. In such scenarios, increasing solvent polarity can lead to a hypsochromic shift (blue shift). For instance, in acidic media, the aniline nitrogen can be protonated, removing its lone pair from the conjugated system and causing a significant blue shift.[5]

Table 2: Example of Solvatochromism in a Push-Pull Ethynyl Aniline System

SolventPolarity Index (ETN)Representative λmax (nm)Shift Direction
Hexane0.009410-
Toluene0.099415Red Shift
Chloroform0.259425Red Shift
Acetonitrile0.460440Red Shift

Experimental Protocol: Measurement of UV-Vis Absorption

To ensure trustworthy and reproducible data, a standardized experimental protocol is essential.

G

Step-by-Step Methodology:

  • Solution Preparation :

    • Accurately weigh a small amount of the ethynyl aniline compound.

    • Dissolve it in a spectroscopic grade solvent (e.g., hexane, acetonitrile) to create a concentrated stock solution.[16] Ensure the compound is fully dissolved.[17]

    • Perform serial dilutions to prepare a series of solutions of varying concentrations. The ideal concentration for measurement will have a maximum absorbance between 0.5 and 1.5 arbitrary units to ensure data falls within the linear range of the detector.[18]

  • Instrument Preparation :

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize as per the manufacturer's instructions.[19]

    • Select the "Scan" mode in the instrument software.[19]

    • Set the desired wavelength range. A range of 200-800 nm is typically sufficient to capture the relevant π-π* transitions.[18]

  • Baseline Correction (Blanking) :

    • Fill a clean, 1 cm path length quartz cuvette approximately 3/4 full with the pure solvent used for your sample.[17][20] Ensure the transparent sides are free of fingerprints or smudges.

    • Place the cuvette in the spectrophotometer's sample holder.

    • Perform a baseline or "zero" scan. The instrument will measure the absorbance of the solvent and cuvette and subtract this from subsequent sample measurements.[19][20]

  • Sample Measurement :

    • Remove the blank cuvette and replace it with a cuvette containing your diluted ethynyl aniline solution.

    • Initiate the scan. The instrument will plot absorbance versus wavelength.

    • Save the resulting spectrum.

  • Data Analysis :

    • Use the instrument's software to identify the wavelength of maximum absorbance (λmax).

    • If a calibration curve was created using solutions of known concentration, you can determine the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).[18]

Conclusion

The UV-Vis absorption properties of conjugated ethynyl aniline systems are highly tunable and predictable. A systematic understanding of how electron-donating/withdrawing substituents, conjugation length, and solvent polarity affect the HOMO-LUMO energy gap is crucial for the rational design of new materials. By employing the comparative principles and the robust experimental protocol outlined in this guide, researchers can effectively characterize these versatile chromophores and harness their unique photophysical properties for a wide array of scientific applications.

References

  • Tang, Y., Zhou, Z., Ogawa, K., Lopez, G. P., Schanze, K. S., & Whitten, D. G. (2009). Synthesis, self-assembly, and photophysical behavior of oligo phenylene ethynylenes: from molecular to supramolecular properties. Langmuir, 25(1), 21–25. [Link]

  • JoVE. (2020). UV-Vis Spectroscopy of Dyes - Procedure. Journal of Visualized Experiments. [Link]

  • Li, Z., et al. (2015). Oligo(p-phenyleneethynylene) embedded amphiphiles: synthesis, photophysical properties and self-assembled nanoparticles with high structural stability and photostability for cell imaging. Polymer Chemistry, 6(34), 6143-6151. [Link]

  • Fritz Jr., H. F. (2023). PHOTOPHYSICAL PROPERTIES OF SYNTHETIC OLIGOMERIC PHENYLENE ETHYNYLENE. UNM Digital Repository. [Link]

  • Yang, G., et al. (2006). Synthesis, Self-Assembly, and Photophysical Properties of Cationic Oligo(p-phenyleneethynylene)s. The Journal of Physical Chemistry B, 110(38), 18579–18589. [Link]

  • Kryvenko, A., et al. (2021). Solvatochromic studies of pull–push molecules containing dimethylaniline and aromatic hydrocarbon linked by an acetylene unit. RSC Advances, 11(48), 30206-30218. [Link]

  • Fritz Jr., H. F. (2023). PHOTOPHYSICAL PROPERTIES OF SYNTHETIC OLIGOMERIC PHENYLENE ETHYNYLENE. UNM Digital Repository. [Link]

  • Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. [Link]

  • Valencia College. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]

  • Villalobos, M. F., et al. (2023). Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. ACS Omega, 8(39), 35898–35907. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra. MCAT Content. [Link]

  • Chad's Prep. (2018). 16.3 UV Vis Spectroscopy. YouTube. [Link]

  • ResearchGate. (n.d.). Effect of Substituents on the NMR and UV Spectra of N-(4-substituted benzylidene) Anilines and N-(4-substituted benzylidene) Cyclohexylamines. [Link]

  • Al-Ameri, M. F. (2017). Terms used in UV / Visible Spectroscopy. Al-Mustansiriyah University. [Link]

  • Araneda, C., et al. (2020). Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. Molecules, 25(23), 5576. [Link]

  • Titinchi, S. J. J., et al. (2023). Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 303, 123180. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. [Link]

  • Machado, V. G., et al. (2014). Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. Journal of Molecular Structure, 1074, 348-356. [Link]

  • Liu, H., et al. (2014). New solvatochromic probes: performance enhancement via regulation of excited state structures. Chemical Communications, 50(74), 10833-10836. [Link]

  • Li, Q., et al. (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. RSC Advances, 13(50), 35026–35032. [Link]

  • ResearchGate. (n.d.). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. [Link]

  • Al-Ayash, A. Y., & Al-Azzawi, A. M. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)-2-Substitutedthiophene Dyes. Egyptian Journal of Chemistry, 64(1), 323-328. [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline

[1]

Executive Summary & Immediate Action

2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline is a specialized research intermediate lacking a globally standardized Safety Data Sheet (SDS).[1] As a Senior Application Scientist, I have derived the following protocols based on Structure-Activity Relationship (SAR) analysis of analogous silylated alkynyl anilines (e.g., CAS 103529-16-4 and CAS 75867-39-9).

Critical Hazard Profile:

  • Toxicity: Suspected carcinogen/mutagen (Aniline derivative).[2] Toxic by inhalation and ingestion.[2][3][4]

  • Reactivity: Acid-Sensitive. The trimethylsilyl (TMS) group is liable to protodesilylation in acidic conditions, releasing a terminal alkyne which may polymerize exothermically or react unpredictably.[1]

  • Environmental: High aquatic toxicity (Category 1 or 2 equivalent). Zero-discharge policy applies.

Immediate Spill Response Card
Scenario Action Protocol
Minor Solid Spill Do not sweep dry. Dampen with inert oil (e.g., mineral oil) to suppress dust, then wipe with solvent-dampened pads.[1]
Liquid/Solution Spill Absorb with Vermiculite or Sand . Do NOT use sawdust (oxidative heating risk).
Skin Contact Wash immediately with soap and water for 15 minutes.[5] Do not use ethanol on skin (increases aniline absorption).
Incompatibility KEEP AWAY FROM ACIDS. Contact with strong acids (HCl, H₂SO₄) generates heat and flammable gases.

Chemical Profile & Hazard Assessment

Understanding the molecular behavior is crucial for safe disposal. This compound contains two distinct functional groups that dictate its waste stream:[1]

  • The Aniline Core (2-Ethyl-aniline moiety):

    • Risk:[1][2][4] Methemoglobinemia (blood toxicity) and skin sensitization.

    • Disposal Implication: Must be segregated from oxidizers (e.g., nitric acid, peroxides) to prevent uncontrolled oxidation reactions that can evolve toxic nitrogen oxides (NOx).

  • The Silylated Alkyne (TMS-C≡C-):

    • Risk:[1][2][4] Chemical instability in low pH.

    • Disposal Implication:Strict Acid Segregation. In the presence of acids, the TMS group is cleaved (Protodesilylation), leaving a terminal alkyne. Terminal alkynes are significantly more reactive and prone to formation of explosive acetylides with metals (Cu, Ag).

Reactivity & Incompatibility Flowchart

The following diagram illustrates the critical "Do Not Mix" logic to prevent laboratory accidents during waste consolidation.

GCompound2-Ethyl-4-[(trimethylsilyl)ethynyl]anilineReaction1Protodesilylation(Release of Terminal Alkyne)Compound->Reaction1 + AcidReaction2Exothermic Oxidation(NOx Fumes / Fire)Compound->Reaction2 + OxidizerReaction3Base-CatalyzedCleavageCompound->Reaction3 + BaseAcidStrong Acids(HCl, H2SO4)Acid->Reaction1OxidizerStrong Oxidizers(H2O2, HNO3)Oxidizer->Reaction2BaseStrong Bases(NaOH, KOH)Base->Reaction3Risk1Polymerization /Explosion RiskReaction1->Risk1Risk2Toxic Gas ReleaseReaction2->Risk2Reaction3->Risk1 (Slower)

Figure 1: Chemical incompatibility map highlighting the risks of mixing silylated alkynyl anilines with common laboratory reagents.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired reagents, synthesis solids, heavily contaminated weighing boats.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but plastic is preferred to minimize breakage risks.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound".[1]

    • Hazard Checkboxes: Toxic, Irritant.[4][6]

  • Segregation: Place the HDPE jar inside a secondary container (Ziploc or larger bin) to prevent cross-contamination.

  • Disposal Path: Hand over to EHS for incineration. Do not autoclave (heat may induce decomposition).

Protocol B: Liquid Waste (Solutions/Reaction Mixtures)

Applicable for: HPLC waste, mother liquors, dissolved residues.[1]

  • Solvent Compatibility: Ensure the carrier solvent is Non-Halogenated (e.g., Acetone, Ethyl Acetate, Methanol) or Halogenated (DCM, Chloroform) and segregate accordingly.

  • Neutralization Check:

    • Crucial Step: Check pH of the solution. If acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 7 before adding to the waste carboy. This prevents TMS cleavage inside the waste drum.

  • Carboy Addition:

    • Pour into the appropriate "Organic Solvents" carboy.[7]

    • Log the addition: Record "Substituted Aniline" on the waste log sheet to alert waste handlers of potential toxicity.

Protocol C: Contaminated Debris (Gloves, Wipes, Syringes)[1]
  • Decontamination: Wipe contaminated surfaces with a 10% Surfactant (Soap) solution , followed by an Acetone wipe.

    • Note: Avoid using Bleach (Sodium Hypochlorite) directly on pure aniline spills, as it can form chloroamines or azo compounds. Use soap/water first.[3][5][6]

  • Collection:

    • Sharps: Chemically contaminated sharps bin.

    • Soft Waste: Double-bag in yellow/red hazardous waste bags (depending on institutional color codes for chemical waste).

  • Sealing: Goose-neck seal the bags with tape.

Waste Segregation Decision Tree

The following workflow ensures that this compound is routed to the correct waste stream, minimizing environmental impact and safety risks.

WasteFlowStartWaste Generation(this compound)TypeCheckDetermine Physical StateStart->TypeCheckSolidSolid / Pure SubstanceTypeCheck->SolidLiquidLiquid / SolutionTypeCheck->LiquidDebrisContaminated PPE/WipesTypeCheck->DebrisSolidBinSolid Hazardous Waste(Tag: Toxic/Irritant)Solid->SolidBinAcidCheckIs pH < 5?Liquid->AcidCheckDebrisBinDouble-BaggedDry Chemical WasteDebris->DebrisBinNeutralizeNeutralize with NaHCO3to pH 7AcidCheck->NeutralizeYesSolventCheckSolvent Type?AcidCheck->SolventCheckNoNeutralize->SolventCheckHalogenHalogenated Waste(DCM/Chloroform)SolventCheck->HalogenContains HalogensNonHalogenNon-Halogenated Waste(Acetone/EtOAc/MeOH)SolventCheck->NonHalogenNo Halogens

Figure 2: Operational decision tree for segregating waste streams.

Regulatory & Compliance Framework

While this specific isomer may not be explicitly listed in 40 CFR (RCRA), it must be managed as Characteristic Hazardous Waste due to its toxicity and ignitability profile.

  • RCRA Code (USA): Likely D001 (Ignitable) if in flammable solvent, and treated as Toxic (D000 unlisted) requiring "Cradle-to-Grave" tracking.[1]

  • European Waste Code (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Transport (DOT/IATA):

    • Proper Shipping Name: Amines, solid, corrosive, n.o.s. or Toxic solids, organic, n.o.s. (depending on specific LD50 data).

    • Class: 6.1 (Toxic) or 8 (Corrosive).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-[(Trimethylsilyl)ethynyl]aniline (CAS 103529-16-4).[1][8] Retrieved from [1]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Ethylaniline (Analogous Aniline Toxicity). Retrieved from [1]

  • BenchChem. (2025).[2][9] Navigating the Disposal of Silylated Amines. Retrieved from [1]

  • PubChem. (2025).[10] Compound Summary: 4-[(Trimethylsilyl)ethynyl]aniline (CAS 75867-39-9).[1] National Library of Medicine. Retrieved from [1]

(Note: Due to the specialized nature of this compound, safety parameters are interpolated from the validated data of its positional isomers, CAS 103529-16-4 and CAS 75867-39-9, cited above.)

A Researcher's Guide to the Safe Handling of 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As novel chemical entities are synthesized and utilized in drug discovery and development, a deep understanding of their safe handling is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline. By integrating technical data with practical, field-tested insights, this document aims to be your preferred resource for laboratory safety and chemical handling, fostering a culture of safety and scientific integrity.

The aniline functional group is a well-known structural motif in medicinal chemistry, and its derivatives are known for a range of bioactivities. However, anilines as a class of compounds also present significant health hazards, including toxicity upon inhalation, ingestion, or skin absorption, and potential for carcinogenicity and mutagenicity.[1][2] The presence of the trimethylsilyl and ethynyl groups may modify the reactivity and toxicological profile of the parent aniline structure. Therefore, a cautious and well-informed approach is essential.

Hazard Identification and Risk Assessment
  • Aniline Hazards : Aniline and its derivatives are toxic and can be absorbed through the skin.[1][2] They are also suspected carcinogens and mutagens.[2] Aniline is a combustible liquid and can cause serious eye damage.[2]

  • Organosilane Hazards : Organosilane compounds can be flammable and may release vapors that are irritating to the respiratory system.[3] They can also react with other chemicals, so compatibility must be carefully considered.[3]

  • Combined Hazards of the Target Molecule : Based on its constituent parts, this compound should be considered toxic, a skin and eye irritant, and potentially harmful if inhaled or ingested. The trimethylsilyl group may introduce additional reactivity, particularly with protic solvents.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting - Chemical Splash Goggles- Lab Coat- Double Gloving (Butyl or Viton over Nitrile)- Respiratory Protection (N95 or higher)- Protects against accidental splashes and airborne particulates.- Prevents skin contact with the solid or liquid form.- Nitrile gloves alone are not recommended for aniline; a more resistant outer glove is necessary.[2]- Minimizes inhalation of fine powders or aerosols.
Reaction Setup & Workup - Chemical Splash Goggles or Face Shield- Chemical Resistant Apron over Lab Coat- Double Gloving (Butyl or Viton over Nitrile)- Work within a certified chemical fume hood- Provides enhanced protection against splashes during transfers and extractions.- Offers an additional layer of protection for the torso.- Ensures robust protection against skin contact.- All manipulations of aniline compounds must be performed in a well-ventilated area to prevent inhalation of toxic vapors.[1]
Purification (e.g., Chromatography) - Chemical Splash Goggles- Lab Coat- Double Gloving (Butyl or Viton over Nitrile)- Work within a certified chemical fume hood- Protects against splashes of the compound and solvents.- Prevents skin contact.- Provides necessary protection during column packing, loading, and fraction collection.- Essential for containing solvent vapors and any aerosolized compound.
Waste Disposal - Chemical Splash Goggles- Lab Coat- Double Gloving (Butyl or Viton over Nitrile)- Protects against splashes when handling waste containers.- Prevents skin contact with contaminated materials.- Ensures safe handling of potentially contaminated waste.
Experimental Workflow and Safety Protocols

The following diagram illustrates a typical workflow for handling this compound, with critical safety checkpoints highlighted.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_disposal Waste Disposal prep_weigh Weighing & Aliquoting prep_dissolve Dissolution prep_weigh->prep_dissolve In Fume Hood safety_ppe1 Full PPE prep_weigh->safety_ppe1 reaction_setup Reaction Setup prep_dissolve->reaction_setup reaction_monitoring Reaction Monitoring reaction_setup->reaction_monitoring safety_hood1 Fume Hood reaction_setup->safety_hood1 workup_quench Quenching reaction_monitoring->workup_quench workup_extract Extraction workup_quench->workup_extract workup_purify Purification workup_extract->workup_purify disposal_collect Collect Waste disposal_label Label Waste disposal_collect->disposal_label safety_waste1 Segregated Waste disposal_collect->safety_waste1 disposal_store Store for Pickup disposal_label->disposal_store

Caption: A typical laboratory workflow for handling this compound, emphasizing key safety checkpoints.

Step-by-Step Handling Procedures:

  • Preparation:

    • Before handling, ensure you have read and understood the relevant safety information for aniline and organosilane compounds.[1][3]

    • Designate a specific area within a certified chemical fume hood for all manipulations.[2]

    • Assemble all necessary equipment and PPE before starting.

    • When weighing the solid, use a disposable weigh boat and handle it with forceps to minimize contact.

    • For dissolution, add the solvent to the solid slowly to avoid splashing.

  • Reaction:

    • Set up the reaction apparatus securely within the fume hood.

    • If the reaction is heated, use a well-controlled heating mantle and monitor the temperature closely.

    • When monitoring the reaction (e.g., by TLC), take care to minimize the removal of material from the reaction vessel.

  • Workup and Purification:

    • Quench the reaction carefully, especially if reactive reagents were used.

    • During extractions, vent the separatory funnel frequently to release any pressure buildup.

    • For purification by chromatography, ensure the column is packed and run in a well-ventilated area, preferably within the fume hood.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1]

    • Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[2]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert your supervisor and institutional safety office.

    • If safe to do so, close the sash of the fume hood and shut down any ignition sources.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed container for hazardous solid waste.

    • Liquid Waste: Collect all liquid waste containing the compound, including reaction mixtures and chromatography fractions, in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.[2]

    • Sharps Waste: Any contaminated needles or other sharps should be disposed of in a designated sharps container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the full chemical name and associated hazards.

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[2]

  • Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.[4] Never dispose of this chemical down the drain or in the regular trash.[2]

By adhering to these guidelines, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

  • Aniline. (n.d.). Rutgers University. Retrieved from [Link]

  • Precautions For Safe Use Of Organosilicon. (2023, November 14). Sylicglobal Textile Auxiliaries Supplier. Retrieved from [Link]

  • Aniline. (n.d.). Washington State University. Retrieved from [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.